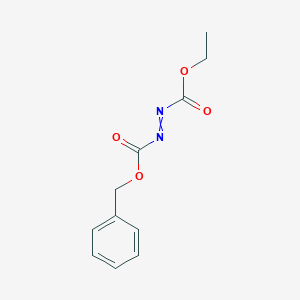

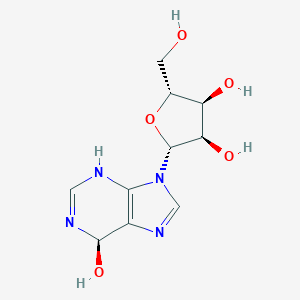

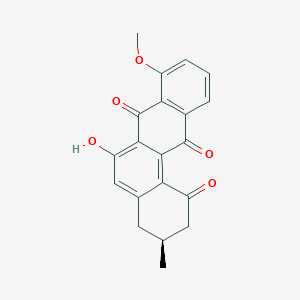

Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

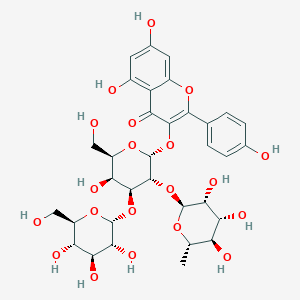

Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside, also known as KRG, is a flavonoid compound found in various plants, including tea, broccoli, and grapefruit. KRG has been extensively studied for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer properties.

科学的研究の応用

Compound Identification and Plant Profiling

Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside is recognized as a flavonol glycoside and has been identified in various plant extracts, signifying its importance in the chemical profiling of plants. For instance, it was characterized in the methanolic leaf extract of Warburgia ugandensis along with other flavonols. These compounds were identified through comprehensive spectroscopic and chemical methods, indicating the importance of such compounds in understanding plant chemistry and potential therapeutic uses (Manguro et al., 2003). Similarly, flavonol glycosides, including kaempferol glycosides, were identified in the stems of Trigonella foenum-graecum, contributing to the phytochemical understanding of this species (Han et al., 2001).

Structural and Chemical Analysis

The scientific interest in kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside also extends to detailed structural and chemical analysis. Advanced techniques like NMR, ESI-MS, and 2D NMR have been employed to establish the structures of kaempferol glycosides, underscoring the complexity and depth of chemical analysis in this field. This analytical depth is crucial for understanding the intricate interactions and functions of these compounds within biological systems and potential applications in pharmacology and agriculture (Liu et al., 2009).

Biochemical and Genetic Research

Further, research on kaempferol glycosides extends into biochemical and genetic realms. Studies have delved into the genes responsible for the biosynthesis of flavonol glycosides in soybean leaves, leading to the identification and functional analysis of specific genes like Fg3. This gene encodes for flavonol 3-O-glucoside/galactoside (1 → 2) glucosyltransferase, revealing insights into the genetic control of flavonoid biosynthesis pathways (Di et al., 2015).

特性

CAS番号 |

134953-94-9 |

|---|---|

製品名 |

Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside |

分子式 |

C33H40O20 |

分子量 |

756.7 g/mol |

IUPAC名 |

5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-10-19(39)23(43)25(45)31(47-10)53-30-28(51-32-26(46)24(44)20(40)16(8-34)49-32)21(41)17(9-35)50-33(30)52-29-22(42)18-14(38)6-13(37)7-15(18)48-27(29)11-2-4-12(36)5-3-11/h2-7,10,16-17,19-21,23-26,28,30-41,43-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21-,23+,24-,25+,26+,28-,30+,31-,32+,33+/m0/s1 |

InChIキー |

ZOSYTGZBPSTVGJ-HHYFVRIJSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |

その他のCAS番号 |

134953-94-9 |

同義語 |

kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside kaempferol-3-Glu-Rha-Gal |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)

![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)

![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)